molecular formula C9H8N2 B11923929 3-Methyl-2,6-naphthyridine

3-Methyl-2,6-naphthyridine

Cat. No.: B11923929
M. Wt: 144.17 g/mol
InChI Key: FDEJPNNBSWXBGI-UHFFFAOYSA-N
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Description

3-Methyl-2,6-naphthyridine is a heterocyclic compound that belongs to the naphthyridine family Naphthyridines are characterized by a fused ring system containing two pyridine rings The presence of a methyl group at the 3-position of the 2,6-naphthyridine ring system distinguishes this compound from other naphthyridines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-2,6-naphthyridine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-aminopyridine with an appropriate aldehyde or ketone in the presence of a catalyst can lead to the formation of the desired naphthyridine ring system .

Industrial Production Methods

Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2,6-naphthyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted naphthyridines, depending on the specific reagents and conditions used .

Scientific Research Applications

3-Methyl-2,6-naphthyridine has found applications in several scientific research areas:

Mechanism of Action

The mechanism of action of 3-Methyl-2,6-naphthyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-2,6-naphthyridine is unique due to the specific positioning of the methyl group, which can influence its reactivity and interactions with other molecules. This structural feature can lead to distinct biological activities and applications compared to other naphthyridine isomers .

Properties

Molecular Formula

C9H8N2

Molecular Weight

144.17 g/mol

IUPAC Name

3-methyl-2,6-naphthyridine

InChI

InChI=1S/C9H8N2/c1-7-4-9-5-10-3-2-8(9)6-11-7/h2-6H,1H3

InChI Key

FDEJPNNBSWXBGI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=CN=C2)C=N1

Origin of Product

United States

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